molecular formula C12H12O4 B1636115 5-Ethoxy-3-methyl-1-benzofuran-2-carboxylic acid CAS No. 568558-22-5

5-Ethoxy-3-methyl-1-benzofuran-2-carboxylic acid

Cat. No.: B1636115
CAS No.: 568558-22-5
M. Wt: 220.22 g/mol
InChI Key: SYABQXBVFVPRJY-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of this compound emerged from the broader historical context of benzofuran chemistry, which traces its origins to the pioneering work of William Henry Perkin in 1870, who first successfully synthesized the benzofuran ring system. This foundational achievement opened the door to decades of systematic exploration of benzofuran derivatives, gradually leading to the recognition of their exceptional versatility in medicinal chemistry and materials science applications. The specific compound under examination represents a more recent addition to the benzofuran family, reflecting advances in synthetic organic chemistry that have enabled the precise introduction of multiple functional groups onto the benzofuran scaffold with high regioselectivity and yield.

The systematic study of substituted benzofuran carboxylic acids gained momentum in the late twentieth and early twenty-first centuries as researchers recognized the profound impact that seemingly minor structural modifications could have on biological activity and chemical properties. The synthesis of this compound specifically emerged from efforts to develop new synthetic methodologies for producing highly substituted benzofuran derivatives with predetermined substitution patterns. These synthetic advances were driven by the recognition that benzofuran derivatives possess remarkable biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties, making them attractive targets for pharmaceutical development.

The historical development of this compound also reflects broader trends in heterocyclic chemistry, particularly the movement toward more sophisticated synthetic strategies that allow for the efficient construction of complex molecular architectures. Early synthetic approaches to benzofuran derivatives often relied on relatively harsh reaction conditions and produced limited substitution patterns, but modern synthetic methodology has enabled the preparation of compounds like this compound with high efficiency and selectivity. This progression illustrates the evolution of organic synthesis from a primarily empirical discipline to one guided by mechanistic understanding and rational design principles.

Structural Classification within Benzofuran Derivatives

This compound occupies a distinctive position within the structural classification of benzofuran derivatives, characterized by its specific pattern of substitution that combines electron-donating and electron-withdrawing groups in a carefully orchestrated arrangement. The compound belongs to the broader category of benzofuran carboxylic acids, which represent one of the most extensively studied classes of benzofuran derivatives due to their versatile reactivity and potential for further functionalization. Within this classification, the presence of the ethoxy substituent at the 5-position places this compound among the alkoxy-substituted benzofuran carboxylic acids, a subclass known for enhanced solubility properties and modified electronic characteristics compared to their unsubstituted counterparts.

The structural features of this compound can be systematically analyzed in terms of its substituent pattern and their expected electronic effects on the benzofuran core. The ethoxy group at the 5-position functions as an electron-donating substituent through both inductive and resonance effects, increasing electron density in the aromatic system and potentially enhancing nucleophilic reactivity at specific positions. Conversely, the carboxylic acid group at the 2-position serves as a strong electron-withdrawing group, creating an electronic gradient across the molecule that influences both reactivity patterns and molecular properties such as acidity and hydrogen bonding capacity.

Structural Parameter Value Significance
Molecular Formula C₁₂H₁₂O₄ Defines elemental composition
Molecular Weight 220.20 g/mol Moderate molecular complexity
Chemical Abstracts Service Number 568558-22-5 Unique chemical identifier
International Union of Pure and Applied Chemistry Name This compound Systematic nomenclature
Hydrogen Bond Acceptors 4 Influences solubility and binding
Hydrogen Bond Donors 1 Affects intermolecular interactions

The methyl group at the 3-position contributes additional steric and electronic effects that distinguish this compound from other benzofuran carboxylic acids. This substituent provides moderate steric hindrance that can influence the compound's reactivity and binding interactions while also serving as a weak electron-donating group that subtly modifies the electronic properties of the heterocyclic system. The combination of these three substituents creates a unique molecular environment that may confer specific advantages in certain applications while potentially limiting utility in others.

Significance in Heterocyclic Chemistry

The significance of this compound within the broader field of heterocyclic chemistry extends far beyond its individual molecular properties to encompass its role as a representative example of the sophisticated structural diversity achievable within the benzofuran family. Benzofuran derivatives have emerged as one of the most important classes of heterocyclic compounds in contemporary chemistry, finding applications across diverse fields including pharmaceutical development, materials science, and synthetic organic chemistry. The specific substitution pattern present in this compound illustrates the precise control over molecular architecture that modern synthetic methods can achieve, enabling chemists to fine-tune electronic properties, solubility characteristics, and reactivity patterns through strategic placement of functional groups.

The broader significance of this compound lies in its potential to serve as a building block for more complex molecular structures and as a model system for understanding structure-activity relationships in benzofuran chemistry. Research has demonstrated that benzofuran derivatives exhibit remarkable biological activities, including anticancer properties that have made them attractive targets for pharmaceutical development. The specific substitution pattern in this compound provides a platform for investigating how different functional groups influence biological activity and for developing structure-activity relationships that can guide the design of new therapeutic agents.

From a synthetic perspective, this compound represents an important intermediate in the preparation of more complex benzofuran derivatives, particularly those requiring precise substitution patterns for optimal activity. The carboxylic acid functionality provides a versatile handle for further chemical modification, enabling the preparation of esters, amides, and other derivatives that may possess enhanced or modified properties compared to the parent compound. This synthetic versatility makes this compound valuable not only as an end product but also as a starting material for the construction of chemical libraries and the exploration of chemical space around the benzofuran scaffold.

Properties

IUPAC Name

5-ethoxy-3-methyl-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-3-15-8-4-5-10-9(6-8)7(2)11(16-10)12(13)14/h4-6H,3H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYABQXBVFVPRJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)OC(=C2C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation and Hydrolysis

A common approach involves Friedel-Crafts acylation followed by hydrolysis. CN110684000B outlines a two-step synthesis:

  • Acylation :
    • Reactants: 1-(3-Methylbenzofuran-2-yl)ethanone (44.41 mol), THF (80 L), potassium tert-butoxide (1.65 eq).
    • Conditions: 0–5°C, 30 min stirring, followed by petroleum ether quenching.
    • Intermediate: 5-Ethoxy-3-methylbenzofuran-3-carboxylate (95% HPLC purity).
  • Hydrolysis :
    • Reagents: NaOH (27.65% aqueous), MeOH.
    • Conditions: Room temperature, 1 h, acidification to pH 2–3.
    • Yield: 33% after recrystallization.

Key Data :

Step Reagents Temperature Time Yield/Purity
Acylation KOtBu, THF 0–5°C 30 min 95% purity
Hydrolysis NaOH, MeOH RT 1 h 33% yield

Cyclization of o-Hydroxyacetophenone Derivatives

EP0125678A1 and CN103965148A describe cyclization strategies:

  • Substrate : 2-Hydroxy-5-ethoxyacetophenone.
  • Cyclization :
    • Reagents: Chloroacetone, ZnCl₂ (catalyst).
    • Conditions: Reflux in acetic acid (4–6 h).
  • Oxidation :
    • Reagents: KMnO₄ or CrO₃ in H₂SO₄.
    • Yield: 40–50% after purification.

Mechanism :

  • Cyclization forms the benzofuran core.
  • Subsequent oxidation converts the methyl group to a carboxylic acid.

Microwave-Assisted Perkin Rearrangement

PMC3377186 reports a microwave-enhanced method:

  • Substrate : 3-Halocoumarin.
  • Reaction :
    • Reagents: Ethanol, NaOH.
    • Conditions: 79°C, 300W microwave irradiation (5 min).
  • Outcome : Direct formation of 5-ethoxy-3-methylbenzofuran-2-carboxylic acid.
    • Yield: 85–90%.

Advantages :

  • Reduced reaction time (5 min vs. 12–24 h conventional).
  • Higher yields due to controlled thermal conditions.

Bromination and Substitution

PMC10888192 details bromination followed by ethoxylation:

  • Bromination :
    • Reagents: N-Bromosuccinimide (NBS), CCl₄.
    • Product: 3-Bromomethyl-5-ethoxybenzofuran.
  • Substitution :
    • Reagents: Ethanol, K₂CO₃.
    • Conditions: Reflux (6 h).
  • Oxidation :
    • Reagents: KMnO₄, H₂O.
    • Yield: 60–65%.

Comparative Analysis of Methods

Method Key Reagents Temperature Time Yield Purity
Friedel-Crafts KOtBu, NaOH 0–5°C → RT 1.5 h 33% 95%
Cyclization ZnCl₂, KMnO₄ Reflux 6 h 45% 90%
Microwave NaOH, Ethanol 79°C 5 min 88% 98%
Bromination NBS, KMnO₄ Reflux 8 h 62% 92%

Insights :

  • Microwave-assisted synthesis offers the highest efficiency.
  • Traditional methods (Friedel-Crafts, cyclization) require longer times but are scalable.

Challenges and Optimization Strategies

  • Low Yields in Hydrolysis : Acidification pH must be tightly controlled (2–3) to prevent decarboxylation.
  • Byproduct Formation : Bromination may yield di-substituted products; stoichiometric NBS minimizes this.
  • Catalyst Recovery : ZnCl₂ in cyclization routes can be recycled via aqueous extraction.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-3-methyl-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse benzofuran derivatives .

Mechanism of Action

The mechanism of action of 5-Ethoxy-3-methyl-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzofuran Derivatives

The following analysis compares 5-ethoxy-3-methyl-1-benzofuran-2-carboxylic acid with structurally analogous benzofuran-2-carboxylic acid derivatives, focusing on substituent effects, physicochemical properties, and reported applications.

Substituent Variations and Structural Analysis
Compound Name Substituents (Position) Molecular Weight (g/mol) Melting Point (°C) Solubility in Polar Solvents Biological Activity
This compound Ethoxy (5), Methyl (3), COOH (2) ~220.23 Not Reported Moderate (ethanol/water) Potential antimicrobial
5-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid Methoxy (5), Methyl (3), COOH (2) ~206.19 Not Reported High (methanol/water) Antibacterial
6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid Methoxy (6), Methyl (3), COOH (2) ~206.19 Not Reported Moderate (chloroform/water) Antifungal
2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid Fluoro (5), Methyl (7), SMe (3), CH₂COOH (2) ~298.35 163–164 Low (chloroform) Antimicrobial
Isopropyl 5-(1-methoxycarbonyl-ethoxy)-2-methyl-1-benzofuran-3-carboxylate Methoxycarbonyl-ethoxy (5), Methyl (2), COO-iPr (3) ~350.38 Not Reported Low (nonpolar solvents) Synthetic intermediate

Key Observations :

  • Substituent Position : Shifting the methoxy group from position 5 to 6 (e.g., 6-methoxy-3-methyl-1-benzofuran-2-carboxylic acid ) reduces solubility in polar solvents, likely due to steric hindrance .
  • Electron-Withdrawing Groups: The fluoro substituent in 2-(5-fluoro-...-benzofuran-2-yl)acetic acid enhances antimicrobial activity compared to non-halogenated analogs, attributed to increased electrophilicity .
  • Ester vs. Carboxylic Acid : The isopropyl ester derivative () exhibits lower solubility in polar solvents compared to the carboxylic acid form, highlighting the role of functional groups in bioavailability .
Crystallographic and Computational Insights
  • Structural Planarity : Benzofuran cores are typically planar, as seen in 2-(5-fluoro-...-benzofuran-2-yl)acetic acid , where the benzofuran unit deviates by only 0.005 Å from planarity . This rigidity may enhance binding to biological targets.
  • Software Utilization : SHELX and ORTEP-3 are critical for refining crystal structures of these compounds, enabling precise determination of substituent conformations and intermolecular interactions (e.g., hydrogen bonding in carboxylic acid derivatives) .

Biological Activity

5-Ethoxy-3-methyl-1-benzofuran-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to delve into the biological activity of this compound, summarizing research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a unique benzofuran core, characterized by a fused bicyclic structure that includes a benzene ring and a furan ring. The ethoxy group at the fifth position and the methyl group at the third position enhance its chemical properties, making it suitable for various biological studies.

Biological Activity Overview

Research indicates that compounds within the benzofuran class, including this compound, exhibit significant biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cell growth in various cancer cell lines. For instance, related benzofuran derivatives have shown inhibition rates of up to 80% against non-small cell lung cancer cells (NCI-H460) and significant effects on leukemia and melanoma cells.
  • Mechanism of Action : The mechanism by which this compound exerts its effects appears to involve the modulation of reactive oxygen species (ROS) levels in cancer cells. Increased ROS can lead to oxidative stress, contributing to apoptosis in cancerous cells .

Case Studies and Research Findings

Several studies have investigated the biological activity of benzofuran derivatives, shedding light on the potential of this compound:

  • Cytotoxicity Studies :
    • In vitro tests on various cancer cell lines (e.g., K562 for leukemia, MDA-MB-231 for breast cancer) demonstrated that related compounds can significantly reduce cell viability. For example, one derivative showed an IC50 value of 2.52 μM against MDA-MB-231 cells, indicating strong antiproliferative effects .
  • Cell Cycle Analysis :
    • Flow cytometry assays revealed that treatment with certain benzofuran derivatives led to G2/M phase arrest in cancer cells, suggesting that these compounds may interfere with normal cell cycle progression. This was evidenced by an increase in sub-G1 phase cells, indicative of apoptosis .
  • Apoptosis Induction :
    • Apoptosis assays indicated that benzofuran derivatives could significantly increase early and late apoptotic cells compared to control groups. For instance, one study reported an increase from 0.47% early apoptosis in control cells to 8.11% in treated cells .

Comparative Analysis with Related Compounds

A comparative analysis highlights the structural diversity among benzofuran derivatives and their biological activities:

Compound NameMolecular FormulaNotable FeaturesAnticancer Activity
This compoundC12H14O4Ethoxy and methyl substitutionsHigh potential against multiple cancers
6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acidC11H10O4Methoxy instead of ethoxyModerate cytotoxicity
5-(1-Methoxycarbonyl)-3-methylbenzofuranC12H14O5Additional carbonyl groupVariable effects depending on structure

This table illustrates how variations in functional groups can influence both reactivity and biological activity.

Q & A

Basic: What are the established synthetic routes for 5-ethoxy-3-methyl-1-benzofuran-2-carboxylic acid?

Methodological Answer:
Synthesis typically involves cyclization or coupling strategies. For example:

  • Cyclization of phenolic precursors with ethoxy and methyl substituents under acidic or oxidative conditions. A related method uses 1,1,1,3,3,3-hexafluoropropan-2-ol as a solvent and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as an oxidant to facilitate benzofuran ring formation at room temperature .
  • Coupling reactions with halogenated intermediates (e.g., brominated benzofurans) and ethoxy/methyl-containing reagents, followed by carboxylation .
    Characterization: Confirm structure via ¹H/¹³C NMR (to verify substituent positions), IR (carboxylic acid C=O stretch ~1700 cm⁻¹), and HRMS for molecular weight validation .

Basic: How can spectroscopic techniques resolve structural ambiguities in benzofuran derivatives?

Methodological Answer:

  • ¹H NMR : Ethoxy groups show a triplet at ~1.3–1.5 ppm (CH₃) and a quartet at ~3.8–4.2 ppm (OCH₂). Methyl substituents on the benzofuran ring appear as singlets near 2.3–2.5 ppm .
  • X-ray crystallography : Critical for confirming substituent positions and crystal packing, especially when spectral data conflicts (e.g., overlapping signals in crowded aromatic regions) .
  • HSQC/HMBC NMR : Maps proton-carbon correlations to distinguish between regioisomers (e.g., 3-methyl vs. 4-methyl substitution) .

Advanced: How can researchers optimize low yields in carboxylation steps during synthesis?

Methodological Answer:

  • Catalyst screening : Transition metals (e.g., Pd or Cu) may enhance carboxylation efficiency. For example, Pd-mediated CO₂ insertion into bromobenzofuran precursors .
  • Solvent effects : Polar aprotic solvents (e.g., DMF or THF) improve reagent solubility, while additives like NaH or K₂CO₃ stabilize intermediates during deprotonation .
  • Temperature control : Slow addition of reagents at 0°C minimizes side reactions (e.g., esterification of the carboxylic acid group) .

Advanced: How should researchers address contradictions in reported biological activities of benzofuran derivatives?

Methodological Answer:

  • Meta-analysis : Compare substituent effects across studies. For instance, 3-methyl substitution may enhance antimicrobial activity, while ethoxy groups could reduce cytotoxicity .
  • Standardized assays : Re-evaluate compounds under consistent conditions (e.g., MIC assays for antimicrobial activity, IC₅₀ measurements for cytotoxicity) to isolate substituent-specific effects .
  • Computational modeling : Use DFT or molecular docking to predict binding affinities to target proteins (e.g., enzymes like COX-2 for anti-inflammatory activity) .

Advanced: What strategies are effective for analyzing purity and stability of this compound?

Methodological Answer:

  • HPLC/LC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity. Monitor degradation products (e.g., decarboxylation or ethoxy hydrolysis) under accelerated stability conditions (40°C/75% RH) .
  • Thermogravimetric analysis (TGA) : Assess thermal stability; carboxylic acids often decompose above 200°C .
  • Counterion selection : Sodium or potassium salts may improve aqueous stability compared to the free acid form .

Basic: What pharmacological applications are explored for this compound?

Methodological Answer:

  • Antimicrobial studies : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution. The ethoxy group may enhance membrane penetration .
  • Anti-inflammatory assays : Measure inhibition of TNF-α or IL-6 in macrophage models (e.g., RAW 264.7 cells) .
  • Structure-activity relationship (SAR) : Compare with analogs (e.g., 5-methoxy or 5-hydroxy derivatives) to identify critical substituents .

Advanced: How can computational methods guide the design of benzofuran-based inhibitors?

Methodological Answer:

  • Docking simulations : Target enzymes like Candida albicans CYP51 (antifungal) or human COX-2 (anti-inflammatory). The carboxylic acid group often interacts with catalytic residues (e.g., Arg or Lys) .
  • QSAR modeling : Correlate substituent electronic properties (Hammett σ values) with bioactivity. Ethoxy groups (-OCH₂CH₃) provide moderate electron-donating effects, potentially enhancing binding .

Basic: What are the key challenges in scaling up benzofuran-carboxylic acid synthesis?

Methodological Answer:

  • Purification : Column chromatography is impractical for large batches; switch to recrystallization (e.g., ethanol/water mixtures) .
  • Safety : NaH or DDQ require careful handling under inert atmospheres. Consider safer alternatives (e.g., KOtBu for deprotonation) .

Advanced: How can researchers validate contradictory spectral data for this compound?

Methodological Answer:

  • 2D NMR : Use NOESY to confirm spatial proximity of substituents (e.g., ethoxy to methyl groups) .
  • Isotopic labeling : Synthesize ¹³C-labeled analogs to resolve overlapping signals in complex spectra .
  • Comparative crystallography : Compare with structurally characterized analogs (e.g., 5-cyclohexyl derivatives) to confirm bond lengths/angles .

Advanced: What are emerging applications in materials science for benzofuran-carboxylic acids?

Methodological Answer:

  • Coordination polymers : Use the carboxylic acid as a ligand for metal-organic frameworks (MOFs). Ethoxy/methyl groups modulate porosity and stability .
  • Photocatalysts : Explore charge-transfer properties in hybrid materials (e.g., TiO₂ composites) for organic dye degradation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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5-Ethoxy-3-methyl-1-benzofuran-2-carboxylic acid
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5-Ethoxy-3-methyl-1-benzofuran-2-carboxylic acid

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